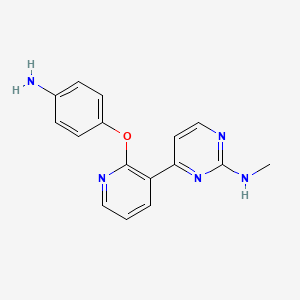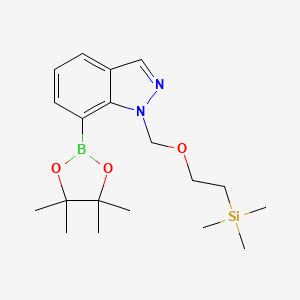
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile is an organic compound that features a cyano group, a chloro-substituted pyridine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile typically involves the following steps:
Formation of the Pyridyloxy Intermediate: The initial step involves the preparation of 3-chloro-5-pyridyloxy intermediate through a nucleophilic substitution reaction.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under specific conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano or chloro groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile involves its interaction with specific molecular targets. The cyano and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-4-(3-chloro-5-pyridyloxy)phenol
- 3-Cyano-4-(3-chloro-5-pyridyloxy)benzene
Uniqueness
5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8ClN3O |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
5-amino-2-(5-chloropyridin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H8ClN3O/c13-9-4-11(7-16-6-9)17-12-2-1-10(15)3-8(12)5-14/h1-4,6-7H,15H2 |
Clé InChI |
VSIPBZFGHOALAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C#N)OC2=CC(=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-ethylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8610490.png)




![2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B8610537.png)




